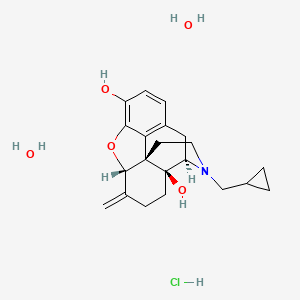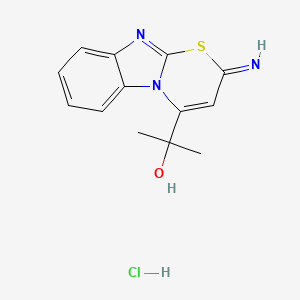
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride typically involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione. These reactions lead to the intramolecular heterocyclization to form the desired thiazino-benzimidazole structure . The chemical structure of the synthesized product is characterized by various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo(3,2-a)benzimidazole: This compound shares a similar core structure but differs in its substituents and functional groups.
Imidazo(2,1-b)(1,3)thiazines: These compounds also contain a fused heterocyclic ring system but have different chemical properties and applications.
Uniqueness
2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
145316-21-8 |
|---|---|
Formule moléculaire |
C13H14ClN3OS |
Poids moléculaire |
295.79 g/mol |
Nom IUPAC |
2-(2-imino-[1,3]thiazino[3,2-a]benzimidazol-4-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H13N3OS.ClH/c1-13(2,17)10-7-11(14)18-12-15-8-5-3-4-6-9(8)16(10)12;/h3-7,14,17H,1-2H3;1H |
Clé InChI |
NIBCBRKYSSLNDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=N)SC2=NC3=CC=CC=C3N12)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


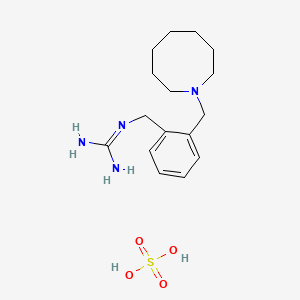
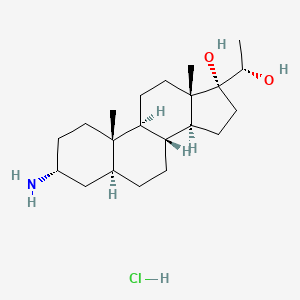
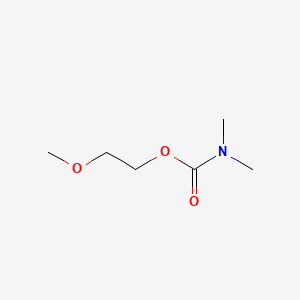

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

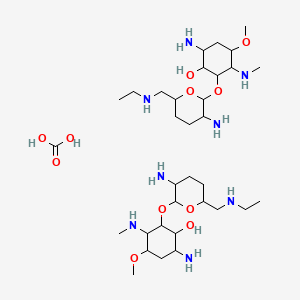

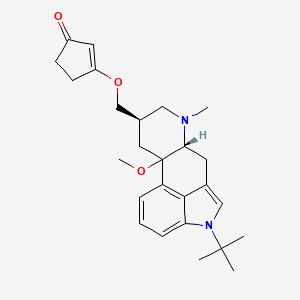


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
